Cas no 2229474-10-4 (5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine)

5-(4-Bromo-2-methoxyphenyl)-1,2-oxazol-4-amine is a brominated and methoxylated oxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the oxazole core and substituted phenyl ring, make it a valuable intermediate for synthesizing biologically active compounds. The presence of both bromine and methoxy functional groups enhances its reactivity, allowing for further derivatization via cross-coupling or substitution reactions. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to its heterocyclic scaffold. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its well-defined molecular structure facilitates precise modifications for targeted applications.
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine structure
2229474-10-4 structure
商品名:5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
CAS番号:2229474-10-4
MF:C10H9BrN2O2
メガワット:269.094661474228
CID:5976366
PubChem ID:165807776

5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
    • EN300-1908378
    • 2229474-10-4
    • インチ: 1S/C10H9BrN2O2/c1-14-9-4-6(11)2-3-7(9)10-8(12)5-13-15-10/h2-5H,12H2,1H3
    • InChIKey: YHJHTAPGGCEGLL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)OC)C1=C(C=NO1)N

計算された属性

  • せいみつぶんしりょう: 267.98474g/mol
  • どういたいしつりょう: 267.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1908378-1.0g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
1g
$1371.0 2023-06-01
Enamine
EN300-1908378-5.0g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
5g
$3977.0 2023-06-01
Enamine
EN300-1908378-0.5g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
0.5g
$1316.0 2023-09-18
Enamine
EN300-1908378-10.0g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
10g
$5897.0 2023-06-01
Enamine
EN300-1908378-0.25g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
0.25g
$1262.0 2023-09-18
Enamine
EN300-1908378-0.05g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
0.05g
$1152.0 2023-09-18
Enamine
EN300-1908378-0.1g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
0.1g
$1207.0 2023-09-18
Enamine
EN300-1908378-2.5g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
2.5g
$2688.0 2023-09-18
Enamine
EN300-1908378-5g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
5g
$3977.0 2023-09-18
Enamine
EN300-1908378-1g
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine
2229474-10-4
1g
$1371.0 2023-09-18

5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amine 関連文献

5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-4-amineに関する追加情報

5-(4-Bromo-2-Methoxyphenyl)-1,2-Oxazol-4-Amine: A Comprehensive Overview

5-(4-Bromo-2-Methoxyphenyl)-1,2-Oxazol-4-Amine, also known by its CAS number 2229474-10-4, is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound belongs to the class of aromatic amines and features a unique structure that combines a brominated phenyl group with a 1,2-oxazole ring. The presence of the oxazole moiety, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, contributes to its distinctive chemical properties and reactivity.

The synthesis of 5-(4-Bromo-2-Methoxyphenyl)-1,2-Oxazol-4-Amine involves a multi-step process that typically begins with the preparation of the corresponding oxazole intermediate. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and improved purity levels. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing side reactions. This approach has proven particularly effective in constructing the oxazole ring system, which is critical for the compound's functionality.

The structural features of this compound make it an attractive candidate for various applications. The bromine atom at the para position of the phenyl ring introduces electronic effects that enhance its reactivity in certain chemical transformations. Additionally, the methoxy group at the ortho position contributes to steric and electronic modulation, further tuning the compound's properties. These features have been leveraged in recent studies to develop novel materials with tailored optical and electronic properties.

In terms of pharmacological applications, 5-(4-Bromo-2-Methoxyphenyl)-1,2-Oxazol-4-Amine has shown promise as a potential lead compound for drug discovery. Its ability to interact with specific biological targets has been explored in several in vitro assays. For example, studies have demonstrated its potential as an inhibitor of certain enzyme systems, which could be relevant in the treatment of metabolic disorders or neurodegenerative diseases. Furthermore, its structural flexibility allows for further modification to optimize pharmacokinetic properties such as solubility and bioavailability.

The compound's application extends beyond pharmacology into materials science. Its ability to form stable coordination complexes with metal ions has been exploited in the development of novel catalysts for organic transformations. Recent research has highlighted its potential as a ligand in asymmetric catalysis, where it can facilitate enantioselective reactions with high efficiency. This opens up new avenues for its use in industrial chemical processes.

In conclusion, 5-(4-Bromo-2-Methoxyphenyl)-1,2-Oxazol-4-Amine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in pharmacology and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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